Ferrous bisglycinate
Overview
Description
Synthesis Analysis
Ferrous bisglycinate is synthesized through a reaction between ferrous iron and glycine, under specific conditions that favor the formation of a chelate. This process involves complexation, where two glycine molecules coordinate to a single iron ion, creating a stable ring-like structure. The synthesis aims to achieve a product that meets the criteria for a functional ferrous chelate: low molecular weight, a nutritionally functional stability constant, and a ligand that is metabolizable by the body (Ashmead, 2001).
Molecular Structure Analysis
The molecular structure of ferrous bisglycinate has been elucidated through various analytical techniques, including infrared spectroscopy and single-crystal X-ray diffraction. These studies confirm that ferrous bisglycinate belongs to the triclinic system with specific lattice parameters, showcasing the distinct coordination environment around the iron ion, which is crucial for its high bioavailability and stability (Shu Xu-gan, 2014).
Chemical Reactions and Properties
Ferrous bisglycinate participates in reactions characteristic of ferrous compounds, with its stability and reactivity influenced by its chelated structure. The chelation enhances its resistance to oxidation, a key factor in maintaining the ferrous state's bioavailability. Its chemical properties are tailored for efficient absorption in the gastrointestinal tract, bypassing inhibitors that affect non-chelated iron forms.
Physical Properties Analysis
The physical properties of ferrous bisglycinate, including its solubility and stability across different pH levels, are pivotal in its application as a nutritional supplement. Its solubility in water and stability in various food matrices make it an ideal iron source for fortification purposes. The compound's fine, crystalline structure allows for homogeneous mixing in food products without affecting their taste or appearance.
Chemical Properties Analysis
Ferrous bisglycinate's chemical properties, such as its redox potential and reactivity with other dietary components, are crucial for its effectiveness as a supplement. The chelate's structure protects the iron ion from interactions that could precipitate or inhibit its absorption, such as those with phytates, calcium, and other minerals present in the diet. This selective reactivity is fundamental to its role in improving iron status in individuals with deficiencies.
Scientific Research Applications
Pharmaceutical Products : Ferrous bisglycinate chelate is used in pharmaceutical products to determine the iron state, and its purity is critical for ensuring safety and efficacy (Oshtrakh, Milder, & Semionkin, 2006).
Supplementation in Pregnancy : It is effective in increasing hemoglobin concentration and reducing gastrointestinal adverse events in pregnant women, making it a valuable supplement for addressing iron deficiency during pregnancy (Fischer, Cherian, Bone, & Karakochuk, 2023).
Animal Studies : In animal models, specifically piglets, oral ferrous bisglycinate has been used to study the effects of iron toxicity, indicating its potential as a model for understanding iron overdose and its consequences (Stokar-Regenscheit et al., 2017).
Iron Deficiency in Children : Studies have shown that ferrous bisglycinate is a better option than conventional ferrous sulfate for treating iron deficiency anemia in children, highlighting its effectiveness and potential for pediatric care (Perveen et al., 2020).
Food Fortification : Ferrous bisglycinate is considered a promising alternative to iron salts for food fortification, offering advantages in terms of bioavailability and gastrointestinal tolerance (Yeung, Glahn, & Miller, 2005).
Chronic Kidney Disease and Hemodialysis Patients : Low-dose ferrous bisglycinate chelate supplementation in these patients helps in maintaining stable hemoglobin levels and restoring iron loss, indicating its therapeutic potential in chronic conditions (Hsu, Chen, Tsai, & Chen, 2022).
Cancer Patients with Iron Deficiency Anemia : This compound has shown similar efficacy and possibly lower gastrointestinal toxicity compared to ferrous sulfate in treating mild non-chemotherapy-induced iron deficiency anemia in cancer patients (Ferrari et al., 2012).
In Emulsions and Food Products : Ferrous bisglycinate has applications in controlling the stability of emulsions and food products, such as those stabilized with milk proteins (Guzun-Cojocaru et al., 2010).
Schoolchildren's Nutrition : Its use in schoolchildren's diets, particularly in fortified foods like bread, has been shown to effectively increase hemoglobin levels, addressing iron deficiency in this age group (Dos Santos, Nogueira, & Diniz, 2007); (van Stuijvenberg et al., 2006).
Stabilized Emulsions : Stabilized ferrous bisglycinate emulsions offer better protection against oxidation and controlled release rates, beneficial in various food and pharmaceutical applications (Jiménez-Alvarado et al., 2009).
Mössbauer Spectroscopy : This technique has been used to study industrial samples of vitamins containing ferrous bisglycinate, highlighting its importance in quality control and research in the pharmaceutical industry (Oshtrakh, Milder, & Semionkin, 2004).
Safety and Bioavailability : Ferrous bisglycinate chelate is recognized for its high stability, bioavailability, and fewer side effects compared to common iron salts, making it a preferred choice in various applications (Jeppsen & Borzelleca, 1999).
Analytical Techniques : Various analytical techniques, like Mössbauer spectroscopy and LC Ion-Pairing methods, are used for the analysis and determination of ferrous bisglycinate in different formulations, emphasizing its significance in quality control and research (Oshtrakh, Milder, & Semionkin, 2004); (Ceni et al., 2009).
Future Directions
properties
IUPAC Name |
2-aminoacetate;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOFCXYHMWROH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FeN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173978 | |
Record name | Ferrous bisglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous bisglycinate | |
CAS RN |
20150-34-9 | |
Record name | Ferrous glycinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20150-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrous bisglycinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ferrous bisglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron, bis(glycinato-.kappa.N,.kappa.O) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERROUS BISGLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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